molecular formula C16H13NO3S B2610531 1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde CAS No. 146384-54-5

1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde

Cat. No.: B2610531
CAS No.: 146384-54-5
M. Wt: 299.34
InChI Key: HLEBZLRXCJWYNE-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde is an organic compound with the molecular formula C16H13NO3S. This compound is characterized by the presence of an indole ring substituted with a sulfonyl group and an aldehyde group. It is a white to pale yellow crystalline solid that is soluble in organic solvents. The compound is of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[(4-Methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt cellular processes. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

1-[(4-Methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-12-6-8-15(9-7-12)21(19,20)17-14(11-18)10-13-4-2-3-5-16(13)17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEBZLRXCJWYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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